![molecular formula C19H13BrN2O2S B14604709 N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide CAS No. 58554-32-8](/img/structure/B14604709.png)
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-bromobenzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting intermediate is then treated with an amine, such as naphthylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methylphenyl)naphthalene-1-carboxamide
- N-(4-Methylphenyl)naphthalene-1-carboxamide
- N-(3-Fluorophenyl)naphthalene-1-carboxamide
Uniqueness
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide is unique due to the presence of the bromobenzenecarbothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Eigenschaften
CAS-Nummer |
58554-32-8 |
|---|---|
Molekularformel |
C19H13BrN2O2S |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2S/c20-14-10-8-13(9-11-14)18(25)22-19(24)21-17(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,21,22,23,24,25) |
InChI-Schlüssel |
QBVHNBJGVPLDOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC(=S)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




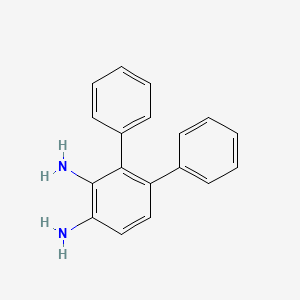
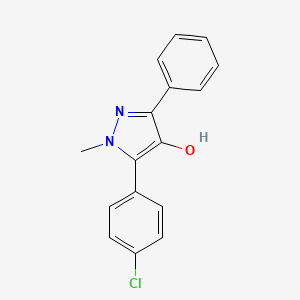
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
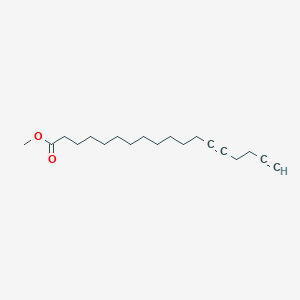
![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
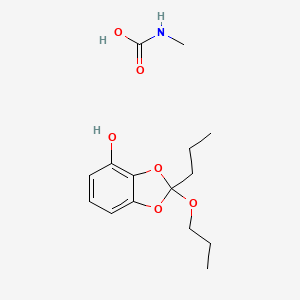
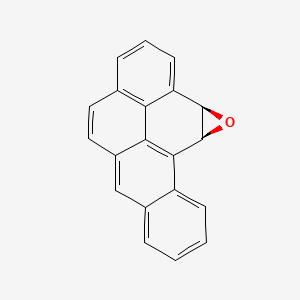
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)

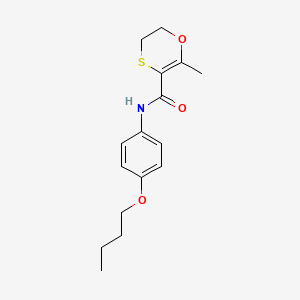
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
